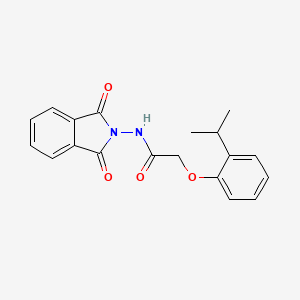
N-(3-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, commonly known as MBT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MBT has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of MBT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. MBT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately to cell death. MBT has also been shown to modulate the activity of certain signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
MBT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. MBT has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, MBT has been shown to have antimicrobial and antifungal activities, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
MBT has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, making it readily available for research purposes. Furthermore, MBT has been extensively studied, and its biological activities and mechanism of action are well understood. However, there are also some limitations to the use of MBT in lab experiments. For example, MBT has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MBT has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on MBT. One potential area of research is the development of new drugs based on the structure of MBT. By modifying the structure of MBT, it may be possible to develop drugs with improved potency and selectivity for certain targets. Another potential area of research is the investigation of the role of MBT in the regulation of cell signaling pathways. By understanding the mechanisms by which MBT modulates these pathways, it may be possible to develop new drugs for the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential use of MBT in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of MBT involves the condensation of 2-aminobenzothiazole with 3-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in ethanol at reflux temperature and yields MBT as a yellow crystalline solid with a melting point of 192-194°C.
科学的研究の応用
MBT has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal activities. MBT has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. Furthermore, MBT has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(3-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-10-5-4-6-11(9-10)15-14-16-12-7-2-3-8-13(12)17-14/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPKWTXXAWVJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966177 |
Source


|
| Record name | N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5,6,7-Tetrahydro-benzothiazol-2-yl)-m-tolyl-amine | |
CAS RN |
5185-56-8 |
Source


|
| Record name | N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)

![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)
![3-{2-(4-chlorophenyl)-2-[(2,3,5,6-tetrafluorophenyl)hydrazono]ethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5812074.png)
![ethyl 4-{[(11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5812080.png)

![3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5812094.png)
![ethyl 2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5812098.png)
![N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5812106.png)


![4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one](/img/structure/B5812139.png)
![4-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5812143.png)
![1-[3-(4-chlorophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5812159.png)